

Ziltivekimab (Formerly M40): A Technical Overview of its Pharmacokinetics and Pharmacodynamics

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Introduction

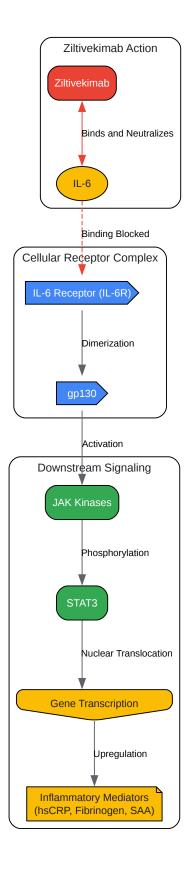
Ziltivekimab, a fully human monoclonal antibody, is an investigational drug being developed by Novo Nordisk.[1] It is designed to target the interleukin-6 (IL-6) ligand, a key cytokine implicated in the inflammatory cascade of various diseases.[1] This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for ziltivekimab, with a focus on its development for reducing inflammatory and thrombotic risks in patients with chronic kidney disease (CKD) and atherosclerotic cardiovascular disease (ASCVD). The initial designation for this compound was COR-001, and for the purpose of this document, we will refer to it by its current name, ziltivekimab.

Mechanism of Action

Ziltivekimab functions by binding directly to the IL-6 ligand, thereby preventing its interaction with the IL-6 receptor. This action inhibits the downstream signaling pathway that leads to the production of various inflammatory mediators.[2] A key consequence of this inhibition is the reduction of acute-phase reactants such as high-sensitivity C-reactive protein (hsCRP), serum amyloid A, and fibrinogen, all of which are biomarkers for systemic inflammation.[3][4]



The signaling pathway of IL-6 and the inhibitory action of ziltivekimab are depicted in the following diagram:





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Caption: Ziltivekimab's mechanism of action in the IL-6 signaling pathway.

Pharmacokinetics

The pharmacokinetic profile of ziltivekimab has been evaluated in a Phase 1, randomized, double-blind, placebo-controlled trial in patients with moderate-to-severe CKD and evidence of chronic inflammation.[3]

Table 1: Summary of Ziltivekimab Pharmacokinetic Parameters (Single Subcutaneous Dose)[3]

Parameter	5 mg Dose	15 mg Dose	50 mg Dose
Mean Half-life (t½)	45 - 65 days	45 - 65 days	45 - 65 days
Maximum Concentration (Cmax)	Data not publicly available	Data not publicly available	Data not publicly available
Time to Maximum Concentration (Tmax)	Data not publicly available	Data not publicly available	Data not publicly available
Area Under the Curve (AUC)	Data not publicly available	Data not publicly available	Data not publicly available

Note: While the Phase 1 study assessed Cmax, Tmax, and AUC, specific values have not been made publicly available.

Pharmacodynamics

The pharmacodynamic effects of ziltivekimab are characterized by a dose-dependent reduction in key inflammatory biomarkers. These effects have been primarily evaluated in the Phase 2 RESCUE and RESCUE-2 trials.[2][5][6]

Table 2: Dose-Dependent Reduction of Inflammatory Biomarkers at 12 Weeks (RESCUE Trial) [2][4][5]



Biomarker	Placebo	7.5 mg Ziltivekimab	15 mg Ziltivekimab	30 mg Ziltivekimab
hsCRP (Median Reduction)	4%	77%	88%	92%
Fibrinogen (Median Reduction)	No significant change	Dose-dependent reduction	Dose-dependent reduction	Dose-dependent reduction
Serum Amyloid A (Median Reduction)	No significant change	Dose-dependent reduction	Dose-dependent reduction	Dose-dependent reduction
Haptoglobin (Median Reduction)	No significant change	Dose-dependent reduction	Dose-dependent reduction	Dose-dependent reduction
Secretory Phospholipase A2 (sPLA2) (Median Reduction)	No significant change	Dose-dependent reduction	Dose-dependent reduction	Dose-dependent reduction

Table 3: Dose-Dependent Reduction of Inflammatory Biomarkers at End of Treatment (RESCUE-2 Trial)[6][7]

Biomarker	Placebo	15 mg Ziltivekimab	30 mg Ziltivekimab
hsCRP (Median Reduction)	27%	96%	93%
Fibrinogen (Median Reduction)	2%	38%	34%
Serum Amyloid A (Median Reduction)	30%	71%	58%

Experimental Protocols



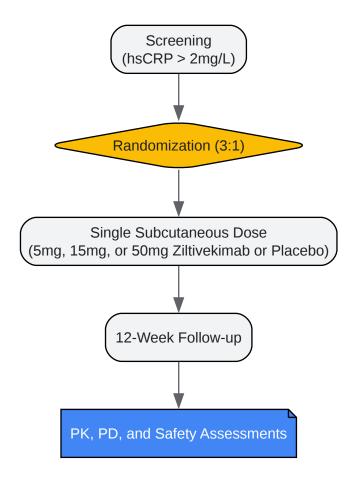
Phase 1 Pharmacokinetic and Pharmacodynamic Study (NCT03126318)

This was a randomized, double-blind, placebo-controlled, dose-escalation study.

- Population: Patients with moderate-to-severe non-dialysis-dependent CKD (eGFR 20–60 ml/min per 1.73 m²) and evidence of chronic inflammation (hsCRP >2 mg/L on two consecutive measurements).[3]
- Design: Three cohorts of four participants each were randomized (3:1) to receive a single subcutaneous injection of ziltivekimab (5 mg, 15 mg, or 50 mg) or placebo.[3]
- Pharmacokinetic Analysis: Serum concentrations of ziltivekimab were measured using a validated antibody-based ELISA format.[5] Pharmacokinetic parameters including t½, AUC, Cmax, and Tmax were assessed.[5]
- Pharmacodynamic Analysis: The primary efficacy endpoint was the change from baseline in hsCRP, which was measured using an immunoturbidimetry method.[5]

The general workflow for this clinical trial is illustrated below:





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Caption: Workflow for the Phase 1 clinical trial of ziltivekimab.

Phase 2 RESCUE Trial (NCT03926117)

This was a randomized, double-blind, placebo-controlled trial to evaluate the effect of ziltivekimab on inflammatory biomarkers.

- Population: Patients with moderate to severe CKD and hsCRP of at least 2 mg/L.[2]
- Design: 264 participants were randomly allocated (1:1:1:1) to receive subcutaneous injections of placebo or ziltivekimab (7.5 mg, 15 mg, or 30 mg) every 4 weeks for up to 24 weeks.[2]
- Primary Outcome: The primary outcome was the percentage change from baseline in hsCRP after 12 weeks of treatment.[2]

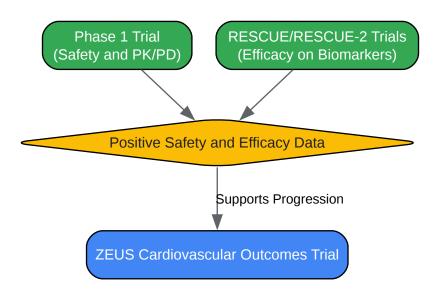


Phase 3 ZEUS Trial (NCT05021835)

This is an ongoing large-scale cardiovascular outcomes trial.

- Population: Patients with established ASCVD, CKD (Stages 3-4), and elevated hsCRP (≥2 mg/L).[8][9]
- Design: This is a randomized, parallel-group, double-blind, placebo-controlled trial.[9]
 Approximately 6,400 participants will be randomized to receive either ziltivekimab or placebo.[9]
- Primary Endpoint: The primary endpoint is the time to the first occurrence of major adverse cardiovascular events (MACE), defined as cardiovascular death, non-fatal myocardial infarction, or non-fatal stroke.[8][9]

The logical relationship for initiating the ZEUS trial based on prior findings is as follows:



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Caption: Rationale for the progression to the ZEUS cardiovascular outcomes trial.

Conclusion

Ziltivekimab has demonstrated a clear dose-dependent effect on reducing key inflammatory biomarkers associated with atherosclerosis and CKD. Its pharmacokinetic profile is characterized by a long half-life, allowing for infrequent dosing. The ongoing Phase 3 ZEUS



trial will be pivotal in determining the clinical efficacy of ziltivekimab in reducing cardiovascular events in a high-risk patient population. The data presented in this guide underscore the potential of ziltivekimab as a targeted anti-inflammatory therapy.

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